Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate
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Overview
Description
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a chemical compound with the molecular formula C13H14N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and two oxo groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate typically involves the reaction of glycine derivatives with appropriate pyrrolidine precursors. One common method includes the condensation of glycine methyl ester with 2,5-dioxo-1-phenylpyrrolidine under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetate
- Ethyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
- Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)alaninate
Uniqueness
Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both oxo and phenyl groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVSLSAFAIQADW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386812 |
Source
|
Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471917-05-2 |
Source
|
Record name | Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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